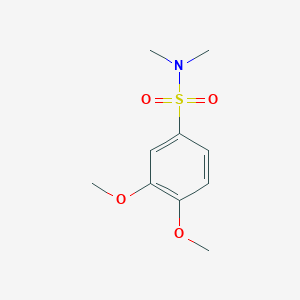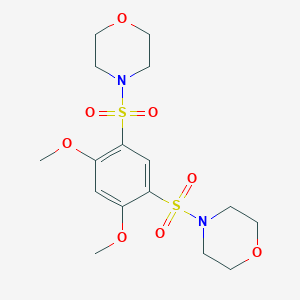
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, also known as CP-96,345, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in the field of neuroscience. CP-96,345 is a selective antagonist of the neurotensin receptor, which is involved in a range of physiological processes, including neurotransmission, pain regulation, and energy metabolism. In
作用机制
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether acts as a selective antagonist of the neurotensin receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and peripheral tissues. Neurotensin is a neuropeptide that is involved in a range of physiological processes, including neurotransmission, pain regulation, and energy metabolism. By blocking the effects of neurotensin on its receptor, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether can modulate these physiological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to have a range of biochemical and physiological effects, including modulation of dopamine neurotransmission, pain regulation, and energy metabolism. In animal studies, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to reduce drug-seeking behavior in models of drug addiction, suggesting that it may have therapeutic potential in this area. Additionally, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to have analgesic effects in animal models of pain, potentially through modulation of the opioid system. Finally, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to modulate energy metabolism in animal models, potentially through its effects on insulin signaling.
实验室实验的优点和局限性
One major advantage of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether for lab experiments is its selectivity for the neurotensin receptor, which allows for precise modulation of this physiological system. Additionally, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, one major limitation of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether is its limited availability and high cost, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether. One major area of interest is the potential therapeutic applications of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether in the treatment of drug addiction and other dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, particularly in human subjects. Finally, the development of more selective and potent neurotensin receptor antagonists may provide new avenues for research and therapeutic development in this area.
In conclusion, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether is a chemical compound that has gained increasing attention in scientific research due to its potential applications in the field of neuroscience. Its selective antagonism of the neurotensin receptor provides a unique opportunity for precise modulation of this physiological system, with potential therapeutic applications in drug addiction, pain regulation, and energy metabolism. Further research is needed to fully understand the biochemical and physiological effects of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, and to develop more selective and potent neurotensin receptor antagonists.
合成方法
The synthesis of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)benzyl chloride with 5-chloro-2-pyridinol in the presence of a base such as sodium hydride or potassium carbonate. This reaction yields 5-chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, which can be further purified using techniques such as column chromatography or recrystallization.
科学研究应用
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been extensively studied for its potential applications in the field of neuroscience. One major area of research involves the role of neurotensin in the regulation of dopamine neurotransmission, which is involved in a range of behaviors, including reward, motivation, and addiction. 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to block the effects of neurotensin on dopamine release, suggesting that it may have potential therapeutic applications in the treatment of drug addiction and other dopamine-related disorders.
属性
分子式 |
C13H9ClF3NO |
|---|---|
分子量 |
287.66 g/mol |
IUPAC 名称 |
5-chloro-2-[[2-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-5-6-12(18-7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2 |
InChI 键 |
QKMKTYPGPBCTOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)Cl)C(F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)

![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)
